
1-(4-Hydroxy-3-propylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxy-3-propylphenyl)ethanone is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is characterized by a hydroxyl group and a propyl group attached to a phenyl ring, which is further connected to an ethanone group. This compound is known for its unique structure and potential biological activity .
Méthodes De Préparation
1-(4-Hydroxy-3-propylphenyl)ethanone can be synthesized through the reaction of acetyl chloride with 2-propylphenol in the presence of aluminum chloride in nitrobenzene at room temperature . This method involves the Friedel-Crafts acylation reaction, which is a common technique for introducing acyl groups into aromatic compounds.
Synthetic Route:
Reactants: Acetyl chloride, 2-propylphenol, aluminum chloride, nitrobenzene.
Conditions: Room temperature.
Reaction: Friedel-Crafts acylation.
Analyse Des Réactions Chimiques
1-(4-Hydroxy-3-propylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 4-Hydroxy-3-propylbenzoic acid.
Reduction: 1-(4-Hydroxy-3-propylphenyl)ethanol.
Substitution: Various substituted phenyl ethanones.
Applications De Recherche Scientifique
1-(4-Hydroxy-3-propylphenyl)ethanone has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-hydroxy-3-propylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl group and the ethanone group play crucial roles in its reactivity and biological activity. The compound’s unique structure allows it to interact with enzymes and receptors, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(4-Hydroxy-3-propylphenyl)ethanone can be compared with other similar compounds, such as:
4-Hydroxyacetophenone: Similar structure but lacks the propyl group.
3-Propylphenol: Similar structure but lacks the ethanone group.
4’-Hydroxy-3’-propionylacetophenone: Similar structure with slight variations in the position of functional groups.
Uniqueness: 1-(4-Hydroxy-3-propylphenyl)ethanone is unique due to the presence of both a hydroxyl group and a propyl group on the phenyl ring, combined with an ethanone group. This combination of functional groups contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
61270-28-8 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1-(4-hydroxy-3-propylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2/c1-3-4-10-7-9(8(2)12)5-6-11(10)13/h5-7,13H,3-4H2,1-2H3 |
Clé InChI |
BOPVXWJNNJAXQY-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC(=C1)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


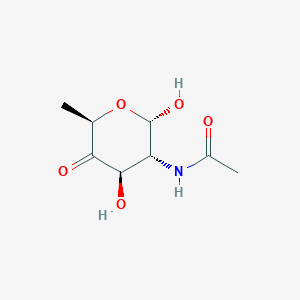

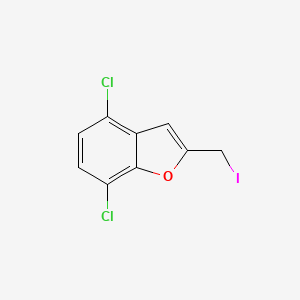
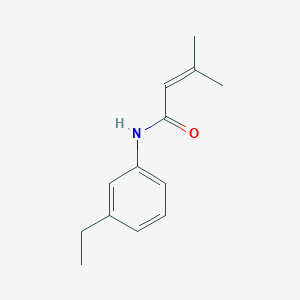
![4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate](/img/structure/B13860554.png)

![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-methylacetamide](/img/structure/B13860561.png)
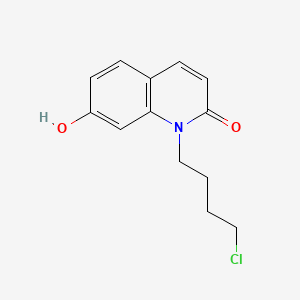
![Tert-butyl 4-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13860567.png)


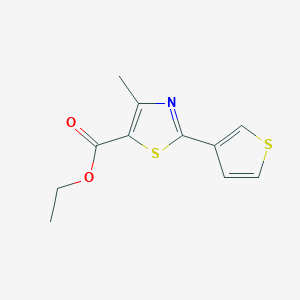
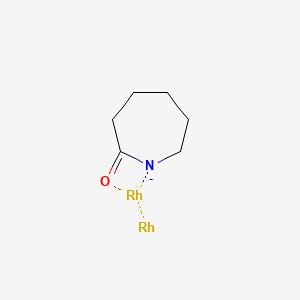
![(2S)-N-[(2S,3S)-4-[(3R,4aR,8aR)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13860606.png)
